Chlorosoman

Description

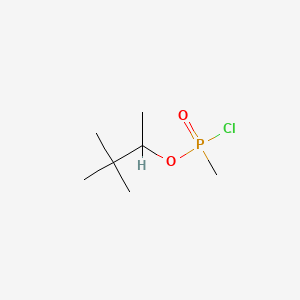

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[chloro(methyl)phosphoryl]oxy-2,2-dimethylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBZVNXJMOQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)OP(=O)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClO2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | CHLOROSOMAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863993 | |

| Record name | Chlorosoman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorosoman is a chemical weapon which is related to soman. Structurally, chlorosoman differs from soman only in that the fluorine atom in soman is replaced by a chlorine atom in chlorosoman. This change is only expected to have a small effect on chlorosoman's chemical reactivity as compared to the reactivity of soman. See the chemical datasheet for soman for more information. | |

| Record name | CHLOROSOMAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7040-57-5 | |

| Record name | CHLOROSOMAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonochloridic acid, P-methyl-, 1,2,2-trimethylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7040-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosoman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosoman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROSOMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chlorosoman chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman, with the IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, is an organophosphorus compound that is a chlorine analog of the nerve agent Soman.[1][2][3] Structurally, the fluorine atom in Soman is replaced by a chlorine atom in this compound.[2][4] While it is a highly toxic compound, it is reported to be at least 2.5 times less toxic than Soman.[1] Primarily, this compound is recognized as a precursor substance in the synthesis of Soman.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, and available technical information.

Chemical Structure and Identifiers

The chemical identity of this compound is well-established, with a specific molecular formula and various identifiers.

Key Identifiers

| Identifier | Value |

| IUPAC Name | 3,3-Dimethylbutan-2-yl methylphosphonochloridate[1] |

| Other Names | Pinacolyl methylphosphonochloridate[1][3] |

| CAS Number | 7040-57-5[1] |

| Molecular Formula | C7H16ClO2P[1][3] |

| SMILES | CC(C(C)(C)C)OP(=O)(C)Cl[1][5] |

| InChI Key | XVNBZVNXJMOQEX-UHFFFAOYSA-N[1] |

Chemical Structure Visualization

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some of these properties are estimated.[1]

| Property | Value | Unit |

| Molar Mass | 198.63 | g·mol−1[1][3] |

| Solubility in water | 1,030 | mg/L[1][3] |

| Vapor Pressure | 0.207 | mm Hg[1][3] |

Synthesis and Reactivity

Synthesis Protocols

This compound can be synthesized through methods analogous to the production of Soman, with the key difference being the omission of the fluoridation step.[1] Two primary synthetic routes have been described:

-

Finkelstein Reaction: This method involves the reaction of Soman with a solution of sodium chloride in dimethylformamide (DMF).[1]

-

Metathetic Reaction: A hypothetical fluoride substitution can be achieved through the reaction of Soman with anhydrous aluminum chloride and sodium chloride in a suitable solvent. This reaction precipitates sodium hexafluoroaluminate.[1]

A general synthesis pathway involves the reaction of methylphosphonic dichloride and pinacolyl alcohol.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 4. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (7040-57-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorosoman

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman (Pinacolyl methylphosphonochloridate) is an organophosphorus compound that is a chlorinated analog of the nerve agent Soman.[1][2] Due to its structural similarity to Soman, it is also highly toxic.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, leveraging data from its closely related analog, Soman, where direct experimental data for this compound is unavailable. This document is intended for use by researchers and professionals in the fields of chemistry, toxicology, and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that many of the physical properties are estimated based on its structural similarity to Soman.[1][2]

| Property | Value (this compound) | Value (Soman - for comparison) | Reference |

| Molecular Formula | C₇H₁₆ClO₂P | C₇H₁₆FO₂P | [2][3] |

| Molar Mass | 198.63 g/mol | 182.17 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid, may discolor to dark brown with age | [3][4] |

| Odor | Not reported | Faint camphor or rotting fruit odor | [3][5] |

| Melting Point | Data unavailable | -42 °C | [3] |

| Boiling Point | Data unavailable | 167-200 °C | [4] |

| Density | Data unavailable | 1.02 g/mL at 25 °C | [4] |

| Vapor Pressure | 0.207 mm Hg (at 25 °C) | 0.40 mm Hg (at 25 °C) | [1][2] |

| Solubility in Water | 1,030 mg/L | 21 g/L (slightly soluble) | [2][4] |

Reactivity and Chemical Profile

This compound is expected to have a reactivity profile similar to that of Soman.[6] Upon contact with water, it is expected to hydrolyze, forming corrosive hydrochloric acid.[7] When heated to decomposition, it is expected to emit toxic fumes containing chlorides.[7]

Like Soman, this compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[3][8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent toxic effects.[8][9]

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Detection of this compound

The detection of this compound, similar to other nerve agents, can be performed using advanced analytical techniques. A general protocol for the analysis of a sample suspected of containing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5ms)

-

Helium carrier gas

-

Sample containing or suspected of containing this compound

-

Solvent for sample dilution (e.g., dichloromethane)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Sample Preparation: In a certified chemical safety laboratory, dilute a small, known quantity of the sample in an appropriate solvent.

-

GC-MS Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the initial oven temperature to 40 °C and hold for 3 minutes.

-

Program the oven to ramp up to 300 °C at a rate of 8 °C/minute and hold for 3 minutes.

-

Set the helium carrier gas flow rate to 0.8 mL/minute.

-

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS.

-

Data Acquisition: Acquire mass spectra over a scanning range of m/z 29–600.

-

Analysis: Analyze the resulting chromatogram and mass spectra to identify the peak corresponding to this compound and its characteristic fragmentation pattern.

Signaling Pathways

The primary mechanism of action for this compound is the irreversible inhibition of acetylcholinesterase (AChE).[3][8] This disrupts the normal hydrolysis of acetylcholine (ACh), leading to its accumulation in the synapse and hyperactivation of cholinergic pathways.

Acetylcholinesterase Inhibition Signaling Pathway

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Toxicity Assessment

A generalized workflow for assessing the toxicity of this compound in a preclinical in vivo model is presented below. This workflow emphasizes safety and ethical considerations.

In Vivo Toxicity Assessment Workflow

Caption: General experimental workflow for in vivo toxicity assessment of this compound.

References

- 1. nrt.org [nrt.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Soman | C7H16FO2P | CID 7305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Soman (GD): Nerve Agent | NIOSH | CDC [cdc.gov]

- 5. portal.ct.gov [portal.ct.gov]

- 6. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chlorosoman (CAS No. 7040-57-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorosoman is a Schedule 1 chemical under the Chemical Weapons Convention. Its synthesis, transfer, and use are highly regulated. This document is intended for informational and research purposes only and does not endorse or provide guidance for the illicit production or use of this compound.

Introduction

This compound, with the CAS number 7040-57-5, is an organophosphorus compound and a direct analog of the nerve agent Soman.[1] Structurally, it differs from Soman by the substitution of a chlorine atom for the fluorine atom.[2] Primarily known as a precursor in the synthesis of Soman, this compound itself is a potent cholinesterase inhibitor and is considered a highly toxic chemical.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, toxicological data, and general methodologies for its synthesis and analysis.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3,3-Dimethylbutan-2-yl methylphosphonochloridate, possesses the chemical formula C7H16ClO2P.[1] While some of its physical properties have been estimated, they provide a baseline for its handling and characterization in a research setting.

| Property | Value | Reference(s) |

| CAS Number | 7040-57-5 | [1] |

| IUPAC Name | 3,3-Dimethylbutan-2-yl methylphosphonochloridate | [1] |

| Synonyms | Pinacolyl methylphosphonochloridate, O-Pinacolyl methylphosphonochloridate | [3] |

| Molecular Formula | C7H16ClO2P | [3] |

| Molar Mass | 198.63 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | [2] |

| Boiling Point | 84 °C at 4 Torr | [3] |

| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility in Water | 1,030 mg/L (Estimated) | [1] |

| Vapor Pressure | 0.207 mm Hg (Estimated) | [1] |

Toxicology and Mechanism of Action

The primary mechanism of toxicity for this compound, like other organophosphate nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4][5]

Acetylcholinesterase Inhibition

AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. By irreversibly binding to the serine hydroxyl group in the active site of AChE, this compound inactivates the enzyme. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[2][4]

Physiological Effects

The overstimulation of cholinergic receptors leads to a toxidrome known as a "cholinergic crisis," characterized by a range of symptoms affecting various organ systems. These can be broadly categorized as:

-

Muscarinic effects: Salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (vomiting), as well as bronchospasm and bronchorrhea.

-

Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis, including paralysis of the respiratory muscles.

-

Central Nervous System (CNS) effects: Confusion, seizures, and respiratory depression.

Death from this compound poisoning is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the diaphragm.

Quantitative Toxicity Data

| Species | Route of Administration | LD50 | Reference(s) |

| Mouse | Subcutaneous | 185 mg/kg |

Experimental Protocols

Note: The synthesis and handling of this compound require specialized laboratory facilities and strict adherence to safety protocols due to its high toxicity. The following are general descriptions of methodologies and should not be attempted without proper expertise and facilities.

Synthesis

A common method for the synthesis of this compound involves the reaction of methylphosphonic dichloride with pinacolyl alcohol.[6]

Reaction Scheme:

Methylphosphonic dichloride + Pinacolyl alcohol → this compound + Hydrogen chloride

Another reported synthetic route is the Finkelstein reaction, where Soman is treated with sodium chloride in a suitable solvent like dimethylformamide (DMF) to replace the fluorine atom with chlorine.[1]

A detailed, step-by-step experimental protocol for these syntheses is not available in the public literature.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the detection and identification of this compound.[7] Due to the polar nature of its degradation products, derivatization is often required for effective GC analysis.

General GC-MS Protocol for Related Compounds:

-

Sample Preparation:

-

Extraction of the analyte from the matrix (e.g., soil, water) using an appropriate solvent.

-

Concentration of the extract.

-

Derivatization (e.g., silylation) to increase volatility and thermal stability.

-

-

GC Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature ramp to separate the analytes.

-

-

MS Detection:

-

Ionization: Electron Impact (EI).

-

Analysis Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for GC-MS Analysis

Caption: General Workflow for the Analysis of this compound Precursors.

Conclusion

This compound (CAS No. 7040-57-5) is a highly toxic organophosphorus compound with significant relevance in the context of chemical defense and security due to its role as a precursor to the nerve agent Soman. Its primary toxic action is through the irreversible inhibition of acetylcholinesterase, leading to a life-threatening cholinergic crisis. While general synthetic and analytical methods are established, detailed experimental protocols and comprehensive quantitative toxicological data, particularly regarding its interaction with acetylcholinesterase, are not widely available in the public domain. This guide provides a consolidated overview of the existing knowledge on this compound to aid researchers and professionals in understanding its fundamental properties and the methodologies for its study. Extreme caution and strict adherence to regulatory guidelines are imperative when dealing with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms of Acute Organophosphate Nephrotoxicity [mdpi.com]

- 3. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Cognitive and Cellular Effects of Combined Organophosphate Toxicity and Mild Traumatic Brain Injury | Semantic Scholar [semanticscholar.org]

- 5. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Soman on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which the organophosphorus nerve agent soman exerts its potent inhibitory effects on acetylcholinesterase (AChE). It delves into the kinetics of the irreversible inhibition, the process of "aging," and the experimental protocols used to characterize these interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of medical countermeasures against nerve agent poisoning.

Introduction

Soman (O-Pinacolyl methylphosphonofluoridate) is a highly toxic organophosphorus compound classified as a nerve agent. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis, characterized by seizures, respiratory arrest, and death.[1] Understanding the precise mechanism of soman's action on AChE is paramount for the development of effective antidotes and therapeutic strategies.

The Molecular Mechanism of Soman Inhibition

The interaction of soman with acetylcholinesterase is a multi-step process involving initial binding, phosphonylation of the active site, and a subsequent process known as "aging."

Phosphonylation of the Acetylcholinesterase Active Site

Soman, similar to other organophosphorus nerve agents, acts as an irreversible inhibitor of AChE by covalently modifying the catalytic serine residue (Ser200) located within the enzyme's active site. The process begins with the formation of a reversible enzyme-inhibitor complex, followed by the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of soman. This results in the formation of a stable phosphonyl-enzyme conjugate and the displacement of the fluoride leaving group.[1]

The bimolecular rate constant for the inhibition of human acetylcholinesterase by soman has been reported, although values in the literature can vary. One study reports a bimolecular inhibition rate constant of 0.86 ± 0.2 M⁻¹ min⁻¹ for human AChE.[2]

The "Aging" Process

A crucial and defining characteristic of soman-inhibited AChE is the rapid "aging" of the phosphonyl-enzyme conjugate. Aging is a time-dependent dealkylation process where the pinacolyl group is cleaved from the phosphorus atom.[3] This dealkylation results in a negatively charged phosphonate monoanion covalently bound to the serine residue.

The aged enzyme is refractory to reactivation by currently available oxime antidotes, such as pralidoxime (2-PAM).[3] The presence of the negative charge on the aged adduct is thought to electrostatically repel the nucleophilic oxime, preventing it from reaching the phosphorus atom and regenerating the active enzyme. The rapid rate of aging is a major challenge in the medical management of soman poisoning.

The rate constant for the aging of soman-inhibited AChE has been determined to be 4.0 x 10⁻² min⁻¹ at pH 7.6 and 25°C. The activation energy for this process at pH 7.0 is 6.12 x 10⁴ J/mol .[4]

Quantitative Data on Soman-Acetylcholinesterase Interactions

The following tables summarize the available quantitative data for the interaction of soman with acetylcholinesterase.

| Parameter | Value | Species/Conditions |

| Bimolecular Inhibition Rate Constant (kᵢ) | 0.86 ± 0.2 M⁻¹ min⁻¹ | Human Acetylcholinesterase |

| Aging Rate Constant (kₐ) | 4.0 x 10⁻² min⁻¹ | pH 7.6, 25°C |

| Aging Activation Energy | 6.12 x 10⁴ J/mol | pH 7.0 |

| LD₅₀ (Subcutaneous) | 124 µg/kg | Mouse |

| LD₅₀ (Subcutaneous, 4h post-exposure with treatment) | 20 µg/kg | Mouse |

Note: The reported bimolecular inhibition rate constant appears unusually low for a potent nerve agent and should be interpreted with caution. Further verification from additional studies is recommended.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of soman on acetylcholinesterase.

Determination of Acetylcholinesterase Activity (Ellman's Assay)

The Ellman's assay is a widely used, robust, and sensitive colorimetric method for measuring AChE activity.

Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATChI) solution (75 mM in deionized water)

-

Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Soman solution (prepared in an appropriate solvent, e.g., isopropanol, and serially diluted)

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the following reaction mixture (final volume 200 µL):

-

130 µL Phosphate buffer (pH 8.0)

-

10 µL DTNB solution

-

20 µL AChE solution

-

20 µL of either buffer (for control) or soman solution at various concentrations.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 20 µL of ATChI solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

Determination of Irreversible Inhibition Kinetics (Phosphonylation Rate)

This protocol determines the rate of covalent bond formation between soman and AChE.

Principle: The enzyme is incubated with the irreversible inhibitor for varying periods. At specific time points, an aliquot of the mixture is diluted into a solution containing the substrate, and the residual enzyme activity is measured. The rate of inhibition is determined by plotting the natural logarithm of the percentage of remaining activity against time.

Procedure:

-

Inhibition Reaction: Prepare a mixture of AChE and a known concentration of soman in a suitable buffer at a constant temperature.

-

Time-course Sampling: At various time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the inhibition mixture.

-

Activity Measurement: Immediately dilute the aliquot into a cuvette or microplate well containing the Ellman's assay reagents (phosphate buffer, DTNB, and ATChI) to a dilution factor that effectively stops the inhibition reaction. Measure the residual AChE activity as described in section 4.1.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining AChE activity (ln[% Activity]) versus the incubation time. The slope of the resulting linear plot gives the apparent first-order rate constant (k_obs). The bimolecular rate constant (kᵢ) can be calculated if the inhibitor concentration is known and is in large excess over the enzyme concentration.

Determination of Aging Kinetics

This protocol measures the rate at which the soman-inhibited AChE becomes resistant to reactivation by an oxime.

Principle: AChE is first completely inhibited by soman. The inhibited enzyme is then incubated for various periods to allow for aging. At each time point, an aliquot is treated with a reactivating agent (an oxime), and the extent of reactivation is measured. The rate of aging is determined by the decrease in the ability of the oxime to reactivate the enzyme over time.

Procedure:

-

Inhibition: Incubate a solution of AChE with a concentration of soman sufficient to cause >99% inhibition.

-

Aging: Maintain the inhibited enzyme solution at a constant temperature (e.g., 25°C).

-

Time-course Reactivation: At various time intervals (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the inhibited enzyme solution and add a high concentration of an oxime reactivator (e.g., 2-PAM). Allow the reactivation to proceed for a fixed time.

-

Activity Measurement: Measure the recovered AChE activity using the Ellman's assay as described in section 4.1.

-

Data Analysis: Plot the percentage of reactivatable enzyme (calculated from the recovered activity) against the aging time. The data is then fitted to a first-order decay equation to determine the aging rate constant (kₐ).

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Is Acetylcholinesterase Phosphonylated by Soman? An Ab Initio QM/MM Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aging of soman-inhibited acetylcholinesterase: PH-rate profiles and temperature dependence in absence and in presence of effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Chlorosoman: An In-depth Technical Guide

An important introductory note: Chlorosoman (O-pinacolyl methylphosphonochloridate) is a chlorine analog of the highly toxic nerve agent Soman and serves as a precursor in its synthesis.[1] Due to its status as a chemical warfare agent precursor, comprehensive toxicological data for this compound is not extensively available in open literature. However, its structural similarity to Soman allows for a reasonably predictive toxicological profile.[2] This guide leverages the more extensive data available for Soman to provide an in-depth understanding of the likely toxicological properties of this compound, supplemented with the specific data available for this compound itself. It is consistently reported that this compound is less toxic than its fluorine analog, Soman.[1] This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly toxic organophosphorus compound expected to exert its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE).[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems. While specific lethal dose values for this compound are limited, its toxicity is confirmed to be significant, albeit lower than that of Soman. This guide provides a comprehensive overview of the known toxicological data for this compound and its close analog Soman, including acute toxicity, mechanism of action, metabolic pathways, and detailed experimental protocols.

Acute Toxicity

The acute toxicity of organophosphorus nerve agents is typically characterized by the median lethal dose (LD50), the dose required to kill 50% of a tested population.

Quantitative Toxicity Data

| Compound | Species | Route of Administration | LD50 Value | Reference |

| This compound | Mouse | Subcutaneous (sc) | 185 mg/kg | [2] |

| Soman | Mouse | Subcutaneous (sc) | 124 µg/kg | [4] |

| Soman | Rat | Subcutaneous (sc) | 55 µg/kg (subtoxic dose) | [5] |

| Soman | Various | Subcutaneous (sc) | 98 µg/kg to 151 µg/kg (strain dependent) | [6] |

Mechanism of Action

The primary mechanism of toxicity for this compound, like Soman, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[7]

Acetylcholinesterase Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.[7] Organophosphates like this compound act as potent inhibitors of AChE by covalently binding to the serine residue in the enzyme's active site. This leads to an accumulation of ACh and subsequent hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis.[3]

A key feature of Soman-induced AChE inhibition is the rapid "aging" of the enzyme-inhibitor complex. This process involves a dealkylation of the phosphonylated enzyme, rendering it resistant to reactivation by standard oxime antidotes.[7] While not explicitly studied for this compound, a similar rapid aging process is anticipated due to its structural similarity to Soman.

Other Affected Signaling Pathways

Recent studies on Soman have revealed that its toxicity extends beyond simple AChE inhibition, implicating other cellular signaling pathways:

-

Endoplasmic Reticulum (ER) Stress: Soman has been shown to induce ER stress, activating the GRP78-ATF6-CHOP signaling cascade, which can lead to apoptosis.[8][9]

-

Inositol Lipid Signaling: Soman-induced convulsions have been linked to effects on the inositol lipid signaling system.[10]

Metabolic Pathways

The detoxification of Soman, and presumably this compound, primarily occurs through enzymatic hydrolysis.[7]

Key Detoxifying Enzymes

-

A-esterases (Phosphorylphosphatases): These enzymes, sometimes referred to as "somanase," hydrolyze the P-F bond (or P-Cl bond in this compound), leading to the formation of the less toxic pinacolyl methylphosphonic acid (PMPA).[7]

-

Carboxylesterases (CarbE): These enzymes can bind to Soman, effectively sequestering it and reducing its bioavailability to inhibit AChE. They are also involved in the hydrolysis of Soman to PMPA.[7]

-

Butyrylcholinesterase (BChE): Found in plasma, BChE can also be inhibited by Soman, acting as a scavenger and reducing the amount of agent that reaches the more critical AChE in the nervous system.[7]

The primary metabolite of Soman is pinacolyl methylphosphonic acid (PMPA), which is significantly less toxic than the parent compound.[7][10] Further degradation can lead to methylphosphonic acid (MPA).[7]

Experimental Protocols

In Vivo Acute Toxicity: LD50 Determination (Subcutaneous, Mouse)

This protocol is adapted from the "up-and-down" procedure, which minimizes the number of animals required.[11][12][13][14]

Objective: To determine the median lethal dose (LD50) of this compound following a single subcutaneous injection in mice.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Male or female mice (e.g., BALB/c strain), 8-12 weeks old

-

Sterile syringes (1 mL) and needles (26-27 gauge)[15]

-

Animal weighing scale

-

Appropriate personal protective equipment (PPE) for handling highly toxic compounds

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to dosing.

-

Dose Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to obtain a range of doses. The initial dose should be an estimate based on available data (for this compound, a starting point could be derived from the known LD50 of 185 mg/kg).

-

Dosing:

-

Sequential Dosing:

-

If the first animal survives for a predefined period (e.g., 48 hours), the next animal receives a higher dose (e.g., by a factor of 1.3).[11]

-

If the first animal dies within the observation period, the next animal receives a lower dose.[11]

-

This process is continued until a specified stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

-

-

Data Analysis: The LD50 is calculated using a maximum likelihood method, often with the aid of specialized software.[13]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[8][9]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on acetylcholinesterase.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Phosphate buffer, DTNB, and ATCI.

-

Control wells (100% activity): Phosphate buffer, AChE, DTNB, and ATCI.

-

Test wells: Phosphate buffer, AChE, DTNB, ATCI, and this compound at various concentrations.

-

-

Incubation: Add all components except ATCI to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation and Measurement:

-

Add ATCI to all wells to start the reaction.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition for each concentration of this compound compared to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

The toxicological profile of this compound is predicted to be qualitatively similar to that of the well-characterized nerve agent Soman, primarily involving the potent inhibition of acetylcholinesterase. Quantitative data indicates that this compound is significantly less toxic than Soman. The primary mechanism of action is the disruption of cholinergic neurotransmission, with potential involvement of other cellular stress pathways. Detoxification is expected to proceed via enzymatic hydrolysis. The experimental protocols provided in this guide offer a framework for the further toxicological evaluation of this compound and related organophosphorus compounds. Given the high toxicity of these agents, all experimental work must be conducted with extreme caution and appropriate safety measures in place.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pinacolyl methylphosphonochloridate | C7H16ClO2P | CID 145983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Survivors of soman poisoning: recovery of the soman LD50 to control value in the presence of extensive acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cerebral blood flow-metabolism coupling after administration of soman at nontoxic levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in the toxicity of soman in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soman - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Metabolite pharmacokinetics of soman, sarin and GF in rats and biological monitoring of exposure to toxic organophosphorus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. epa.gov [epa.gov]

- 14. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 16. fda.gov [fda.gov]

Environmental Degradation of Chlorosoman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the environmental degradation of Chlorosoman is scarce. This guide synthesizes information from its close structural analog, the nerve agent Soman (GD), to provide a comprehensive overview of its expected environmental fate, degradation products, and analytical methodologies. The experimental protocols and degradation pathways described herein are based on studies of Soman and would require specific adaptation and validation for this compound.

Introduction

This compound (O-Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound, recognized primarily as a precursor to the nerve agent Soman. Structurally, it differs from Soman only by the substitution of a chlorine atom for a fluorine atom. This similarity suggests that their chemical reactivity and, consequently, their environmental degradation pathways will be analogous. Understanding the environmental fate of this compound and its degradation products is critical for assessing its potential long-term environmental impact and developing effective decontamination and remediation strategies.

This technical guide provides a detailed examination of the anticipated environmental degradation of this compound, focusing on its breakdown products in various environmental matrices, the kinetics of its degradation, and the analytical methods for its detection and quantification.

Inferred Degradation Pathways of this compound

The primary route of degradation for this compound in the environment is expected to be hydrolysis, mirroring the behavior of Soman. This process involves the cleavage of the phosphorus-chlorine (P-Cl) bond, leading to the formation of less toxic compounds. Abiotic factors such as pH, temperature, and the presence of catalytic surfaces (e.g., minerals in soil) will significantly influence the rate of degradation. Microbial activity in soil and water can also contribute to the breakdown of this compound and its primary degradation products.

The proposed primary degradation pathway is as follows:

-

Hydrolysis to Pinacolyl Methylphosphonic Acid (PMPA): The initial and most significant degradation step is the hydrolysis of the P-Cl bond in this compound to form Pinacolyl methylphosphonic acid (PMPA) and hydrochloric acid. PMPA is substantially less toxic than the parent compound but serves as a key indicator of its prior presence.

-

Further Degradation to Methylphosphonic Acid (MPA): PMPA can undergo further, albeit slower, hydrolysis to yield Methylphosphonic acid (MPA) and pinacolyl alcohol.[1][2] MPA is the ultimate hydrolysis product of several organophosphorus nerve agents, including Sarin and Soman.[1][2][3]

The following diagram illustrates the inferred hydrolytic degradation pathway of this compound.

Caption: Inferred hydrolytic degradation pathway of this compound.

Quantitative Data on Degradation (Based on Soman)

The persistence of this compound in the environment is anticipated to be highly dependent on environmental conditions. The following tables summarize quantitative data for the degradation of Soman, which can be used as an estimate for this compound.

Table 1: Hydrolysis Half-life of Soman in Water

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 6.65 | 20 | 45 hours | [2] |

| 7.0 | 25 | 100 hours (approx.) | [4] |

| 7.4 | 27 | 6.6 hours | [1] |

| 8.0 | 27 | 3.2 hours | [1] |

| 8.0 | Not specified | 82.5 seconds (with 3.22x10⁻³ M ClO⁻) | [5] |

Note: Soman is most stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions.[1]

Table 2: Environmental Fate of Soman in Soil

| Environmental Matrix | Process | Key Factors | Persistence/Mobility | Reference |

| Soil | Hydrolysis | pH, temperature, moisture content | Soman is not expected to persist in soils due to hydrolysis and volatility. | [4] |

| Soil | Evaporation | Volatility, vapor pressure | Evaporation is a primary mechanism for the loss of G-series agents from soil. | [4] |

| Soil | Microbial Degradation | Presence of organophosphate-degrading microbes | Can contribute to the breakdown of Soman and its hydrolysis products, though PMPA is relatively resistant.[1][6] |

Environmental Fate and Toxicity of Degradation Products

The primary degradation products of this compound, PMPA and MPA, are significantly less toxic than the parent compound but have their own environmental and toxicological profiles.

-

Pinacolyl Methylphosphonic Acid (PMPA):

-

Persistence: PMPA is relatively stable and resistant to rapid biodegradation, making it a persistent marker for the original presence of Soman (and by extension, this compound).[1]

-

Toxicity: PMPA is considered to have relatively low toxicity compared to Soman.[2] However, studies have shown that PMPA can exhibit chronic toxicity in aquatic organisms, such as zebrafish, causing tissue injury.[1][2] It has also been shown to bioaccumulate in organisms.[1][2] PMPA is classified as a skin and eye irritant.[7]

-

-

Methylphosphonic Acid (MPA):

-

Persistence: MPA is more susceptible to microbial degradation than PMPA.[1] It can be biodegraded to methane gas in aquatic environments, especially where phosphorus is limited.[7]

-

Mobility: Due to its water solubility, MPA is likely to be mobile in the environment.[]

-

Toxicity: MPA is considered to be of low toxicity.[2]

-

-

Pinacolyl Alcohol:

Experimental Protocols

Accurate detection and quantification of this compound and its degradation products are essential for environmental monitoring and verification of decontamination. The following are generalized protocols based on methodologies for Soman, which would need to be optimized and validated for this compound.

General Experimental Workflow

The study of this compound degradation in environmental samples typically follows the workflow illustrated below.

Caption: General experimental workflow for this compound degradation studies.

Sample Preparation

Water Samples:

-

Extraction: For this compound, liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane is suitable. For the more polar degradation products (PMPA and MPA), solid-phase extraction (SPE) using a C18 or anion exchange cartridge is recommended.[1]

-

Concentration: The extract is concentrated under a gentle stream of nitrogen.

-

Derivatization (for GC-MS): PMPA and MPA are non-volatile and require derivatization before GC-MS analysis. Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane) are common methods.[11]

Soil Samples:

-

Extraction: Soxhlet extraction, pressurized liquid extraction (PLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed using an appropriate solvent or solvent mixture (e.g., acetone/hexane, acetonitrile).[1][12]

-

Clean-up: The extract may require clean-up using SPE or dispersive SPE (d-SPE) to remove interfering matrix components.

-

Concentration and Derivatization: As with water samples, the extract is concentrated, and derivatization is performed if GC-MS is the intended analytical technique.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Application: Suitable for the analysis of the parent this compound and derivatized degradation products.

-

Injector: Splitless injection at 250-280°C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 50-80°C and ramping up to 280-300°C.[1][13]

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Application: Ideal for the direct analysis of the polar and non-volatile degradation products PMPA and MPA without the need for derivatization.[1][12]

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate.

-

Ionization: Electrospray Ionization (ESI) in negative or positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Conclusion

References

- 1. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Toxic effects and bioaccumulation of pinacolyl methylphosphonate acid in zebrafish following soman exposure to a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Analysis of Sarin, Soman, and Their Water Mixtures in NU-1000: Interaction Mechanisms, Distribution Patterns, and Pairing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Soman hydrolysis catalysed by hypochlorite ions | E3S Web of Conferences [e3s-conferences.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Pinacolyl methylphosphonic acid | C7H17O3P | CID 12026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PINACOLYL ALCOHOL (PIM 981) [inchem.org]

- 10. Pinacolyl alcohol - Hazardous Agents | Haz-Map [haz-map.com]

- 11. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

Historical Overview of the G-Series Agents

An In-depth Technical Guide to the History and Core Properties of Chlorosoman and G-Series Agents

This technical guide provides a comprehensive overview of the history, development, and core technical properties of the G-series nerve agents and the related compound, this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

The G-series nerve agents, named for their German origin, were unintentionally discovered in the 1930s and 1940s during research into synthetic insecticides.[1][2] This class of organophosphorus compounds represents the first and oldest family of nerve agents.[3]

-

Tabun (GA): The first nerve agent ever synthesized, Tabun, was discovered in 1936 by a German research team led by Gerhard Schrader at IG Farben.[1][3] His work was initially focused on developing more effective pesticides.[4]

-

Sarin (GB): Two years later, in 1938, Schrader's team synthesized the second G-series agent, Sarin.[3][5] The United States later designated it "GB," with "G" for "German" and "B" indicating it as the second agent of this type.[3]

-

Soman (GD): In 1944, during research into the pharmacology of Tabun and Sarin, Nobel laureate Richard Kuhn and his colleagues developed Soman.[3][6] Soman proved to be even more toxic than its predecessors.[6][7] Small quantities were produced at a pilot plant at the IG Farben factory, but it was never used in World War II.[6][7]

-

Cyclosarin (GF): Cyclosarin was also discovered during World War II, but the details were lost and it was rediscovered in 1949.[3]

Following World War II, the Allied forces uncovered the German nerve agent program, which led to further research and stockpiling by several nations, including the United States and the Soviet Union.[4] The production and stockpiling of these agents are now strictly outlawed by the Chemical Weapons Convention of 1993.[7]

This compound: A Soman Analog and Precursor

This compound (designation: GD-Cl or ClGD) is a chlorine analog of the nerve agent Soman.[8] Structurally, the fluorine atom attached to the phosphorus center in Soman is replaced by a chlorine atom in this compound.[9][10] This substitution makes it a key precursor in the synthesis of Soman.[8] While still highly toxic, this compound is estimated to be at least 2.5 times less toxic than its fluorine counterpart.[8] Its physical properties are largely estimated based on its close structural relationship to Soman.[8]

Physicochemical and Toxicological Data

The G-series agents are organophosphorus esters that are typically clear, colorless, and tasteless liquids at ambient temperatures.[11][12] While volatile, they are not true gases under normal conditions.[1] Impurities can result in a yellowish-brown coloration and faint odors; Tabun may have a fruity scent, and Soman a camphor-like odor.[6][11]

Physicochemical Properties

The following table summarizes key physicochemical data for the primary G-series agents and this compound.

| Property | Tabun (GA) | Sarin (GB) | Soman (GD) | Cyclosarin (GF) | This compound (ClGD) |

| Molecular Formula | C₅H₁₁N₂O₂P | C₄H₁₀FO₂P | C₇H₁₆FO₂P | C₇H₁₄FO₂P | C₇H₁₆ClO₂P |

| Molecular Weight | 162.13 g/mol [5] | 140.09 g/mol [13] | 182.18 g/mol [14] | 180.16 g/mol | 198.63 g/mol [8] |

| Appearance | Colorless to brown liquid[15] | Colorless liquid[13] | Colorless liquid[6] | Colorless liquid[2] | Not specified |

| Boiling Point | 247.5 °C[15] | 147-150 °C[13] | 198 °C | 239 °C | 223 °C (estimated)[8] |

| Melting Point | -50 °C[15] | -57 °C[13] | -42 °C | < -30 °C | -27 °C (estimated)[8] |

| Vapor Pressure | 0.07 mmHg (at 25°C)[15] | 2.9 mmHg (at 25°C)[13] | 0.40 mmHg (at 25°C)[14] | 0.113 mmHg (at 25°C) | 0.207 mmHg (estimated)[8] |

| Density | 1.0887 g/cm³ (at 25°C)[15] | 1.09 g/mL (at 25°C)[13] | 1.022 g/cm³ (at 25°C)[14] | 1.129 g/cm³ (at 25°C) | Not specified |

| Water Solubility | 9.8 g/100g (at 25°C)[15] | Miscible[13] | 2.1 g/100g (at 20°C)[14] | 0.85 g/100g (at 20°C) | 1,030 mg/L (estimated)[8] |

Toxicological Data

The toxicity of nerve agents is commonly expressed as the median lethal dose (LD₅₀) for skin contact and the median lethal concentration-time (LCt₅₀) for inhalation exposure.

| Agent | LD₅₀ (skin, mg/kg) | LCt₅₀ (inhalation, mg·min/m³) |

| Tabun (GA) | 1000-2000 | 400[11] |

| Sarin (GB) | 1700 | 100[16] |

| Soman (GD) | 350 | 50-70[9] |

| Cyclosarin (GF) | 350 | 50 |

| This compound | >875 (est.) | Not available |

Note: Toxicity values can vary based on the animal model and experimental conditions. The values presented are representative estimates for humans.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for all G-series agents is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[3][12] AChE is crucial for normal nerve function, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1]

By inhibiting AChE, these agents cause an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[17] This "cholinergic crisis" results in a range of symptoms, including profuse salivation, pupil constriction, convulsions, and ultimately, death by respiratory failure due to paralysis of the respiratory muscles.[3][5]

The organophosphate agent forms a stable covalent bond with the serine hydroxyl group in the active site of the AChE enzyme.[1] This phosphorylated enzyme is very slow to hydrolyze. Furthermore, in the case of agents like Soman, a process called "aging" occurs, where the enzyme-inhibitor complex undergoes a conformational change, rendering it completely resistant to reactivation by standard oxime antidotes.[17]

Caption: Mechanism of G-series agent toxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of G-series agents are restricted due to their extreme toxicity and classification as chemical weapons. However, the general synthetic routes and standard toxicological and enzymatic assays are described below based on available scientific literature.

General Synthesis Methodologies

The synthesis of G-series agents typically involves the reaction of a methylphosphonyl dihalide with a specific alcohol.

-

Sarin (GB) Synthesis: The final step in Sarin production involves an alcoholysis reaction between methylphosphonyl difluoride (DF) and isopropyl alcohol.[16] This reaction produces a racemic mixture of Sarin's two enantiomers and hydrogen fluoride (HF) as a byproduct.[5][16]

CH₃P(O)F₂ + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HF

-

Soman (GD) Synthesis: The manufacturing process for Soman is very similar to that of Sarin. The key difference is the substitution of isopropyl alcohol with pinacolyl alcohol, which reacts with methylphosphonyl difluoride.[9]

CH₃P(O)F₂ + (CH₃)₃CCH(CH₃)OH → CH₃P(O)(F)OCH(CH₃)C(CH₃)₃ + HF

-

This compound (ClGD) Synthesis: this compound can be prepared via a Finkelstein reaction, where a solution of sodium chloride in a solvent like DMF is reacted with Soman, substituting the fluorine atom with chlorine.[8]

Toxicity Warning: The nerve agents and their precursors described are extremely toxic and should only be handled by authorized personnel in appropriately equipped laboratories with extreme care and safety measures in place.[2]

In Vivo Toxicity Assay (LD₅₀/LCt₅₀ Determination)

Determining the median lethal dose or concentration is a critical step in assessing the toxicity of a compound. The following is a generalized protocol for an animal study.

-

Animal Model: Select an appropriate animal model (e.g., rats, guinea pigs).[18][19] Animals are acclimatized to laboratory conditions before the study.[20]

-

Dose Preparation: Prepare a series of graded doses of the nerve agent, typically diluted in a suitable solvent like saline.

-

Administration:

-

LD₅₀ (Dermal): Apply a precise volume of the diluted agent to a shaved area of the animal's skin.

-

LCt₅₀ (Inhalation): Expose animals to a specific concentration of the agent as an aerosol in a whole-body or nose-only inhalation chamber for a fixed duration (e.g., 10 minutes).[18]

-

-

Observation: Monitor the animals continuously for the first few hours and periodically over a set period (e.g., 24-48 hours) for clinical signs of toxicity and mortality.[18]

-

Data Analysis: Use statistical methods, such as probit analysis, to calculate the LD₅₀ or LCt₅₀ value—the dose or concentration-time product that results in 50% mortality in the test population.[18]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard in vitro method to measure AChE activity and the inhibitory potential of compounds.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[21] The rate of color formation is directly proportional to AChE activity.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[21]

-

AChE Enzyme Solution: A working solution of purified AChE (e.g., from electric eel) is prepared in the assay buffer.[21]

-

DTNB Solution: A stock solution of DTNB is prepared in the assay buffer.[21]

-

Substrate Solution: A stock solution of acetylthiocholine iodide (ATCI) is prepared in deionized water. This should be made fresh.[21]

-

Inhibitor Solution: The test compound (G-agent) is serially diluted to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, AChE enzyme solution, and the inhibitor solution to the wells of a microplate. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

-

Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[17]

-

Initiate the reaction by adding a mixture of the DTNB and ATCI solutions to all wells.[17]

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.[17]

-

-

Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's Method).

References

- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soman - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nrt.org [nrt.org]

- 14. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]

- 16. Sarin - Wikipedia [en.wikipedia.org]

- 17. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Mitigating organophosphate nerve agent, soman (GD), induced long-term neurotoxicity: Saracatinib, a Src Tyrosine Kinase inhibitor, as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

In-Depth Technical Guide: Diethyl (3-chloropropyl)phosphonate (C₇H₁₆ClO₂P)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties, synthesis, and spectral characterization of Diethyl (3-chloropropyl)phosphonate, an organophosphorus compound with the molecular formula C₇H₁₆ClO₂P. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed technical information on this specific molecule. Diethyl (3-chloropropyl)phosphonate serves as a valuable intermediate in various synthetic applications, particularly in the preparation of more complex phosphonate derivatives which have garnered significant interest for their potential biological activities.[1]

Chemical and Physical Properties

A summary of the known physical and chemical properties of Diethyl (3-chloropropyl)phosphonate is presented in the table below. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClO₃P | [2] |

| Molecular Weight | 214.63 g/mol | [2] |

| CAS Number | 23269-98-9 | [2] |

| Appearance | Colorless to pale yellow liquid (inferred from analogs) | |

| Boiling Point | Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a boiling point of 94-95 °C at 2 mmHg. | |

| Density | Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a density of 1.348 g/mL at 25 °C. | |

| Refractive Index | Not explicitly available. The related Diethyl (3-bromopropyl)phosphonate has a refractive index of n20/D 1.4620. |

Synthesis

The primary method for the synthesis of Diethyl (3-chloropropyl)phosphonate is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide.[4][5][6]

Experimental Protocol: Michaelis-Arbuzov Reaction

A detailed, step-by-step experimental protocol for the synthesis of Diethyl (3-chloropropyl)phosphonate is provided below, based on established procedures for the Arbuzov reaction.[2][7]

Materials:

-

Triethyl phosphite

-

1-Bromo-3-chloropropane[2]

-

Anhydrous toluene (or neat/no solvent)[2]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-chloropropane.

-

Add an equimolar amount of triethyl phosphite to the flask. The reaction can be carried out neat (without solvent).[2]

-

Heat the reaction mixture to reflux with constant stirring. A typical reaction time is 1.5 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the ethyl bromide byproduct can be removed by distillation.

-

The crude Diethyl (3-chloropropyl)phosphonate can be purified by vacuum distillation to yield the final product. A yield of 51.2% has been reported for this reaction.[2]

Logical Relationship of the Synthesis:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: A reference to a ³¹P NMR spectrum for Diethyl (3-chloropropyl)phosphonate exists, though the specific chemical shift is not provided in the available search results.[8] The spectrum was referenced against 85% H₃PO₄.[8]

-

¹H NMR: A predicted ¹H NMR spectrum would show characteristic signals for the ethyl groups (a triplet and a quartet) and the propyl chain. The protons on the carbon adjacent to the phosphorus atom would show coupling to the phosphorus nucleus.

-

¹³C NMR: A predicted ¹³C NMR spectrum would display signals for the two distinct carbons of the ethyl groups and the three carbons of the chloropropyl chain. The carbon atoms closer to the phosphorus atom would exhibit P-C coupling.

Mass Spectrometry (MS)

Mass spectrometry data for Diethyl (3-chloropropyl)phosphonate is not explicitly available. However, analysis of a related compound, Diethyl 3,3,3-trichloropropylphosphonate, is available and can provide insight into potential fragmentation patterns.[9]

Infrared (IR) Spectroscopy

An experimental IR spectrum for Diethyl (3-chloropropyl)phosphonate is not available. However, characteristic absorption bands would be expected for the P=O (strong), P-O-C, and C-Cl bonds.

Biological Activity and Applications

While specific biological activities of Diethyl (3-chloropropyl)phosphonate have not been detailed in the available literature, phosphonates as a class of compounds are of significant interest in medicinal chemistry.[10] They are often used as non-hydrolyzable mimics of phosphates and can act as enzyme inhibitors.[10] The related compound, Diethyl (3-bromopropyl)phosphonate, is utilized in pharmaceutical research for the synthesis of phosphonate derivatives with potential biological activity and in the development of pesticides.[1] Given its structural similarity, Diethyl (3-chloropropyl)phosphonate is a promising starting material for the synthesis of novel bioactive molecules.

Safety and Handling

-

Hazards: May cause skin and eye irritation.[11] Organophosphates can be toxic and may act as cholinesterase inhibitors.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Diethyl (3-chloropropyl)phosphonate is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This technical guide has summarized the available information on its properties, synthesis, and spectral characteristics. Further research is warranted to fully elucidate its spectroscopic profile, toxicological properties, and biological activities to expand its utility in various scientific disciplines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl (3-chloropropyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Chlorosoman Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosoman (O-Pinacolyl methylphosphonochloridate), a structural analog of the nerve agent Soman, is a compound of significant interest in the fields of toxicology and chemical defense research. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is crucial for the development of detection methods, decontamination procedures, and safe handling protocols. This technical guide provides a comprehensive overview of the available data on this compound's solubility, outlines experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Due to the limited availability of specific quantitative solubility data for this compound in organic solvents, this guide also draws upon information available for its close analog, Soman (GD). Soman is reported to be miscible with both polar and nonpolar organic solvents, and it is anticipated that this compound exhibits similar behavior due to its structural similarity.[1][2][3]

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The primary data point found is for its solubility in water. For organic solvents, the information is largely qualitative and inferred from the properties of the closely related compound, Soman.

| Solvent | Chemical Formula | Type | Quantitative Solubility (g/L) | Qualitative Solubility |

| Water | H₂O | Polar Protic | 1.03[4] | Slightly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be Miscible |

| Methanol | CH₃OH | Polar Protic | Data not available | Expected to be Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Expected to be Miscible |

| Toluene | C₇H₈ | Nonpolar | Data not available | Expected to be Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available | Expected to be Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Data not available | Expected to be Miscible |

*Based on the reported miscibility of Soman in most organic solvents.[1][2][3]

Experimental Protocols

The determination of solubility for a highly toxic compound like this compound requires specialized laboratory procedures and safety precautions. The following is a generalized protocol based on the widely accepted shake-flask method, which is suitable for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge (temperature-controlled, if necessary)

-